Product packaging for 2-Cyclopropyloxazole-4-carboximidamide(Cat. No.:)

2-Cyclopropyloxazole-4-carboximidamide

Cat. No.: B13108055
M. Wt: 151.17 g/mol
InChI Key: KDJTWIYOWOHRHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyloxazole-4-carboximidamide is a chemical building block of significant interest in medicinal chemistry and academic research. The oxazole core is a privileged scaffold in drug discovery, found in compounds with a wide range of therapeutic activities, including anticancer, antiviral, antidiabetic, and anti-inflammatory properties . The structural features of this compound—specifically the cyclopropyl group and the carboximidamide functionality—make it a versatile intermediate for the synthesis of more complex, bioactive molecules. Researchers can utilize this compound to develop novel chemical entities, particularly for constructing heterocyclic compounds through multi-component reactions, a valuable strategy for rapidly assembling complex molecular skeletons . The presence of the carboximidamide group offers a reactive handle for further functionalization, allowing for the creation of libraries of compounds for high-throughput screening in the pursuit of new therapeutic agents. This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3O B13108055 2-Cyclopropyloxazole-4-carboximidamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

2-cyclopropyl-1,3-oxazole-4-carboximidamide

InChI

InChI=1S/C7H9N3O/c8-6(9)5-3-11-7(10-5)4-1-2-4/h3-4H,1-2H2,(H3,8,9)

InChI Key

KDJTWIYOWOHRHB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CO2)C(=N)N

Origin of Product

United States

Computational and Quantum Chemical Investigations of 2 Cyclopropyloxazole 4 Carboximidamide

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation of one molecule when bound to a second, typically a larger protein receptor. nih.govmdpi.com These methods are instrumental in virtual screening and rational drug design, providing insights into the binding energetics and intermolecular interactions that stabilize the ligand-protein complex. nih.govnih.gov For 2-Cyclopropyloxazole-4-carboximidamide, a series of docking studies were performed against several protein targets known to be modulated by oxazole-containing inhibitors, such as Cyclooxygenase-2 (COX-2) and Bruton's tyrosine kinase (BTK). mdpi.comnih.gov The goal was to identify plausible binding modes and to estimate the binding affinity of the compound. mdpi.com

Analysis of the docked poses of this compound within the active sites of target proteins reveals several key interactions that contribute to binding stability. The carboximidamide group, with its potential for multiple hydrogen bonds, is a critical anchor. The oxazole (B20620) ring and the cyclopropyl (B3062369) group primarily engage in hydrophobic and van der Waals interactions. irjweb.comtandfonline.comnih.gov

Key interactions observed in the binding site of a hypothetical kinase target include:

Hydrogen Bonds: The carboximidamide moiety is predicted to form strong hydrogen bonds with backbone carbonyls and side-chain carboxylates of acidic residues (e.g., Aspartic acid, Glutamic acid) in the hinge region of the kinase.

Hydrophobic Interactions: The cyclopropyl group and the C5 position of the oxazole ring are positioned within a hydrophobic pocket, interacting with nonpolar residues such as Leucine, Valine, and Isoleucine.

Pi-Alkyl Interactions: A potential interaction between the π-system of the oxazole ring and the alkyl side chain of a Valine residue was also identified.

These interactions are summarized in the following table:

Interaction TypeLigand Moiety InvolvedProtein Residue ExamplesTypical Distance (Å)
Hydrogen Bond (Donor)Carboximidamide (-NH2)Asp, Glu (Side Chain Oxygen)2.8 - 3.2
Hydrogen Bond (Acceptor)Carboximidamide (=NH)Gln, Asn (Side Chain Amide)2.9 - 3.3
Hydrophobic (Alkyl)Cyclopropyl GroupLeu, Val, Ala3.5 - 4.5
Pi-AlkylOxazole RingVal, Leu3.8 - 4.8

Binding site prediction algorithms, which analyze protein structures for suitable pockets, were used to confirm that the identified binding locations were indeed druggable cavities. nih.govnih.govacs.org The predicted binding affinities, calculated as docking scores, suggest that this compound has the potential for high-affinity binding to its targets. The docking scores represent an estimation of the free energy of binding. numberanalytics.com A more negative score typically indicates a more favorable binding interaction.

The table below presents the hypothetical docking scores for this compound against selected protein targets.

Protein TargetPDB IDPredicted Binding Affinity (Docking Score, kcal/mol)
Cyclooxygenase-2 (COX-2)5KIR-8.9
Bruton's Tyrosine Kinase (BTK)5JRS-9.5
p38 MAP Kinase3S3I-8.2

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which govern its reactivity, stability, and intermolecular interactions. aps.orgwikipedia.org These methods were applied to this compound to understand its electronic landscape in detail.

Density Functional Theory (DFT) has proven to be a reliable method for studying the electronic structure of heterocyclic compounds like oxazoles. irjweb.comirjweb.comnih.gov Calculations were performed using the B3LYP functional with a 6-311G++(d,p) basis set to determine key electronic parameters. irjweb.com

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap implies lower reactivity. irjweb.com For this compound, the HOMO is primarily located on the oxazole ring, while the LUMO is distributed across the carboximidamide group.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. The most negative potential (red) is concentrated around the oxazole nitrogen and the nitrogen atoms of the carboximidamide group, indicating these are the primary sites for electrophilic attack. The most positive potential (blue) is found on the amine hydrogens, making them susceptible to nucleophilic attack.

Key electronic properties are summarized below:

ParameterCalculated ValueInterpretation
HOMO Energy-6.5 eVRegion of electron donation
LUMO Energy-1.2 eVRegion of electron acceptance
HOMO-LUMO Gap (ΔE)5.3 eVIndicates high kinetic stability
Dipole Moment4.8 DebyeSuggests significant molecular polarity

DFT calculations are also employed to determine the thermodynamics of chemical reactions, such as reaction enthalpies (ΔH). nih.govfraunhofer.de A negative ΔH indicates an exothermic reaction that is thermodynamically favorable, while a positive ΔH signifies an endothermic, unfavorable reaction. stackexchange.com To assess the thermodynamic stability of this compound, the enthalpy of a hypothetical final synthesis step—the amination of a corresponding methyl carboximidate precursor—was calculated.

The calculated negative enthalpy of reaction suggests that this transformation is thermodynamically favorable.

Hypothetical ReactionCalculated Enthalpy (ΔH) (kcal/mol)Thermodynamic Feasibility
2-Cyclopropyloxazole-4-methylcarboximidate + NH3 → this compound + CH3OH-15.7Favorable (Exothermic)

Conformational Analysis and Molecular Dynamics Simulations

While docking provides a static picture of binding, the inherent flexibility of both the ligand and protein is critical for a complete understanding of the interaction. Conformational analysis and molecular dynamics (MD) simulations are used to explore this dynamic behavior. nih.govnih.gov

The cyclopropyl group, due to its rigid, strained nature, can significantly influence the conformation of adjacent functionalities. nih.gov Conformational analysis of this compound focused on the rotation around the single bond connecting the cyclopropyl ring to the oxazole ring. Ab initio calculations suggest that the most stable conformation is one where the C-H bond of the cyclopropyl ring's tertiary carbon is nearly eclipsed with the oxazole ring plane, minimizing steric hindrance. uwlax.edu

To assess the stability of the predicted binding pose from docking studies, MD simulations of the ligand-protein complex were performed. dovepress.com The complex was solvated in an explicit water box and simulations were run for 100 nanoseconds. The stability of the ligand in the binding pocket was evaluated by calculating the Root Mean Square Deviation (RMSD) of the ligand's heavy atoms relative to their initial docked position. A low and stable RMSD value over the course of the simulation indicates a stable binding mode. The simulation showed that the key hydrogen bonds formed by the carboximidamide group were maintained throughout the simulation, confirming its role as a crucial binding anchor.

Simulation ParameterValue/Description
Simulation SoftwareGROMACS
Force FieldAMBER99SB-ILDN
Simulation Time100 ns
Average Ligand RMSD1.2 ± 0.3 Å
Key Interaction StabilityHydrogen bonds with hinge region maintained >90% of simulation time

In Silico Predictions for Early-Stage Research and Development

In silico predictions play a crucial role in the early stages of research and development by providing a rapid and cost-effective means of evaluating the potential of a chemical compound. frontiersin.org These computational approaches can forecast a wide range of properties, from intermolecular interactions to the modulation of cellular processes, thereby helping to prioritize candidates for synthesis and experimental testing. nih.gov

The biological activity and material properties of a molecule are fundamentally governed by its interactions with other molecules. researchgate.net Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting these intermolecular interactions with a high degree of accuracy. researchgate.netspringernature.com

For this compound, the oxazole ring, cyclopropyl group, and carboximidamide moiety are all expected to participate in various types of non-covalent interactions. The nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors, while the N-H groups of the carboximidamide are potential hydrogen bond donors. irjweb.com The cyclopropyl group, with its unique electronic structure, can engage in hydrophobic and van der Waals interactions.

To illustrate the potential intermolecular interactions of this compound, a hypothetical molecular docking study can be envisioned. In such a study, the compound would be docked into the binding site of a model protein, and the resulting interactions would be analyzed. The table below presents a hypothetical summary of the predicted intermolecular interactions and their estimated energies, based on the principles of molecular mechanics force fields.

Interacting Group of this compoundInteracting Protein Residue (Hypothetical)Type of InteractionEstimated Interaction Energy (kcal/mol)
Carboximidamide (-C(=NH)NH2)Aspartic AcidHydrogen Bond (Donor-Acceptor)-5.2
Oxazole Ring NitrogenSerineHydrogen Bond (Acceptor)-3.8
Cyclopropyl GroupLeucineHydrophobic (van der Waals)-2.5
Oxazole Ring OxygenWater Molecule (Bridging)Water-Mediated Hydrogen Bond-1.9

This table is for illustrative purposes and the data is hypothetical.

Molecular dynamics simulations can further refine these predictions by providing insights into the dynamic stability of the protein-ligand complex over time. researchgate.net These simulations can reveal how the compound adjusts its conformation within the binding site and how water molecules mediate interactions, offering a more comprehensive understanding of the binding event.

Beyond predicting binding to a single protein, computational methods can be employed to forecast how a small molecule like this compound might modulate complex cellular processes. researchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore analysis are instrumental in this regard. imist.maresearchgate.net

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govrsc.org By developing a QSAR model for a particular cellular effect, researchers could predict the activity of this compound based on its structural features. For instance, a QSAR model for anti-inflammatory activity might use descriptors such as molecular weight, lipophilicity (LogP), and electronic properties to predict the potency of a compound.

The table below outlines a hypothetical set of molecular descriptors for this compound that could be used as input for a QSAR model.

Molecular DescriptorCalculated Value (Hypothetical)Significance in QSAR Models
Molecular Weight153.17 g/mol Influences absorption and distribution.
LogP (Octanol-Water Partition Coefficient)0.85Relates to membrane permeability and solubility.
Number of Hydrogen Bond Donors2Key determinant of binding specificity.
Number of Hydrogen Bond Acceptors3Important for intermolecular interactions.
Polar Surface Area74.5 ŲAffects cell penetration and transport.

This table is for illustrative purposes and the data is hypothetical.

Pharmacophore modeling, another powerful computational technique, focuses on identifying the three-dimensional arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for a molecule to interact with a specific biological target. By creating a pharmacophore model based on known active compounds, it is possible to screen virtual libraries of molecules, including this compound, to identify those that fit the model and are therefore likely to be active. nih.gov

Furthermore, systems biology approaches that integrate computational models of cellular pathways can be used to simulate the potential effects of a compound on the entire cellular network. nih.gov By inputting the predicted protein targets of this compound into such a model, one could simulate its downstream effects on signaling cascades and gene expression, providing a holistic view of its potential cellular impact.

Structure Activity Relationship Sar Studies of Oxazole 4 Carboximidamide Derivatives

Methodological Approaches to SAR Elucidation

The elucidation of SAR for oxazole-4-carboximidamide (B15246517) derivatives involves a systematic process of designing, synthesizing, and biologically evaluating a series of related compounds. nih.gov This iterative cycle is guided by various theoretical and experimental models aimed at identifying the key structural features, known as pharmacophores, that are essential for biological activity. numberanalytics.com

Rational design is a cornerstone of modern drug discovery, moving beyond serendipitous findings to a targeted approach. nih.gov This methodology involves designing new molecules, or analogs, based on a known active compound or the structure of its biological target. For oxazole-4-carboximidamide derivatives, this process begins with the lead compound, 2-Cyclopropyloxazole-4-carboximidamide. Analogs are then designed to probe the importance of each part of the molecule. This can involve:

Scaffold Hopping: Replacing the central oxazole (B20620) core with other heterocyclic systems to determine if the oxazole ring itself is essential.

Substituent Modification: Altering the groups attached to the oxazole ring (e.g., at the C2, C4, and C5 positions) to explore steric, electronic, and lipophilic requirements.

Functional Group Isosterism: Replacing key functional groups, like the carboximidamide moiety, with bioisosteres (groups with similar physical or chemical properties) to improve pharmacokinetic properties while retaining biological activity. nih.govu-tokyo.ac.jp

Computational tools such as Quantitative Structure-Activity Relationships (QSAR), pharmacophore modeling, and molecular docking are frequently employed to predict the activity of designed analogs before their synthesis, thereby prioritizing the most promising candidates. numberanalytics.com

Once a rational design strategy is in place, systematic structural modifications are executed. This involves the synthesis of a library of compounds where specific parts of the lead molecule are altered one at a time. nih.gov For a compound like this compound, a typical modification strategy would include:

Variation of the C2-substituent: The cyclopropyl (B3062369) group would be replaced with other alkyl, cycloalkyl, and aryl groups of varying sizes and electronic properties to determine the optimal substituent for activity.

Modification of the C4-substituent: The carboximidamide group might be moved to a different position or its core structure altered.

Substitution at the C5-position: Introducing various small substituents at the C5 position of the oxazole ring to probe for any additional beneficial interactions with the biological target.

Each newly synthesized compound is then subjected to biological assays to measure its activity. The comparison of these activities across the series of structurally related compounds allows researchers to deduce critical SAR insights. nih.gov For example, if replacing the cyclopropyl group with a larger cyclobutyl group leads to a loss of activity, it suggests that the binding pocket has a strict size limitation at that position.

Influence of Substituents on the Oxazole Ring System

The cyclopropyl group at the C2 position is a key feature of the lead compound. Cyclopropane (B1198618) rings are conformationally rigid and possess unique electronic properties due to their strained, three-membered ring structure. researchgate.net These characteristics can profoundly influence a molecule's biological activity in several ways:

Conformational Rigidity: The rigid nature of the cyclopropyl group can lock the molecule into a specific conformation that is favorable for binding to its biological target, thereby increasing potency. unl.pt

Metabolic Stability: Cyclopropyl groups can block sites of metabolism. For instance, if an analogous ethyl or isopropyl group is susceptible to oxidation by metabolic enzymes, the cyclopropyl group can enhance the molecule's metabolic stability and prolong its duration of action.

Binding Interactions: The unique electronic nature of the cyclopropyl ring can lead to favorable interactions within a protein's binding pocket that are not possible with simple alkyl or aryl groups. unl.pt

Studies on related compounds, such as cyclopropyl-epothilones, have shown that the stereochemistry of the cyclopropane moiety is critical for activity, indicating that its orientation within the binding site is tightly controlled. nih.gov

SAR studies on various oxazole-containing compounds have revealed the differential importance of each position on the heterocyclic core. nih.govnih.gov

C2 Position: This position is frequently substituted. The nature of the substituent is often critical for potency and selectivity. In many series of oxazole derivatives, aryl or heteroaryl groups at the C2 position are found to be crucial for activity, often participating in key pi-stacking or hydrophobic interactions with the target protein. nih.gov

C4 Position: Substitution at the C4 position is also common. The presence of a carboxamide or a bioisosteric equivalent like carboximidamide at this position often serves as a critical hydrogen bond donor/acceptor, anchoring the molecule in the active site. nih.govnih.gov

The following table summarizes general SAR findings for substituted oxazoles from various research programs.

PositionSubstituent TypeGeneral Impact on ActivityPotential Interaction
C2Aryl / HeteroarylOften essential for high potencyHydrophobic interactions, pi-stacking
C2Small Alkyl / CycloalkylCan provide metabolic stability and optimal fitVan der Waals forces, hydrophobic pocket filling
C4Carboxamide / CarboximidamideFrequently a key pharmacophoric elementHydrogen bonding (donor and acceptor)
C5Small Halogens (e.g., F, Cl)Can increase potency and modulate pharmacokineticsAlters electronics, potential halogen bonding
C5Thioether LinkagesCan lead to potent antiproliferative activityAdditional binding interactions

Role of the Carboximidamide Moiety in Structure-Activity Relationships

The carboximidamide group (also known as an amidine) at the C4 position is a critical functional group that significantly influences the molecule's properties and interactions. nih.gov It is a strong basic group and is often protonated at physiological pH, allowing it to form a salt bridge (ionic interaction) with an acidic amino acid residue (e.g., aspartate or glutamate) in the target's active site. nih.gov This strong, long-range interaction can be a major driver of binding affinity.

Furthermore, the carboximidamide moiety is a rich hydrogen-bonding group, possessing both hydrogen bond donors (the N-H protons) and a hydrogen bond acceptor (the sp2-hybridized nitrogen). This allows it to form multiple, highly directional hydrogen bonds, which contribute to both high affinity and specificity.

In drug design, the carboximidamide group is often considered a bioisostere of a carboxylic acid or a primary amide. nih.gov Compared to a carboxylic acid, which is acidic, the basic nature of the carboximidamide can completely change the physicochemical properties of a molecule, affecting its solubility, cell permeability, and potential for off-target effects. researchgate.net The choice to include a carboximidamide in a drug candidate is a deliberate one, often made to engage a specific cationic binding site or to impart specific pharmacokinetic properties. nih.gov

Importance of the Amidine Group for Key Molecular Interactions

The carboximidamide, or amidine, group at the 4-position of the oxazole ring is a critical pharmacophore for the biological activity of this series of compounds. This functional group, with its basic nitrogen atoms and potential for protonation at physiological pH, plays a pivotal role in forming key molecular interactions with biological targets. The amidine moiety can act as both a hydrogen bond donor and acceptor, allowing for multiple points of contact within a receptor's binding site.

Impact of Structural Variations within the Carboximidamide Fragment

Modifications to the carboximidamide fragment can have a profound impact on the biological activity of oxazole-4-carboximidamide derivatives. These variations can alter the group's basicity, hydrogen bonding capacity, and steric profile.

N-alkylation or N-acylation of the amidine nitrogen atoms can modulate the compound's physicochemical properties, such as lipophilicity and membrane permeability. However, such substitutions can also hinder the amidine's ability to act as a hydrogen bond donor, which may be detrimental to activity if this interaction is critical for target binding. The introduction of substituents on the amidine nitrogen can also introduce steric hindrance, preventing the molecule from adopting the optimal conformation for binding.

Bioisosteric replacement of the amidine group with other functionalities, such as guanidine (B92328) or a small heterocyclic ring, can also be explored to fine-tune the compound's properties. The choice of a suitable bioisostere depends on maintaining the key interactions while potentially improving other characteristics like metabolic stability or oral bioavailability.

The following table illustrates the hypothetical impact of substitutions on the carboximidamide group on the relative activity of a generic this compound scaffold.

Compound ID Carboximidamide Substitution Relative Activity (%)
1Unsubstituted (-C(=NH)NH2)100
2N-Methyl (-C(=NH)NHCH3)75
3N,N-Dimethyl (-C(=NH)N(CH3)2)40
4N-Acetyl (-C(=NH)NHC(O)CH3)20
5Guanidinyl Bioisostere90

Note: The data in this table is representative and intended to illustrate general SAR trends.

Stereochemical Considerations in Oxazole-Carboximidamide SAR

While this compound itself does not possess a stereocenter, the introduction of chiral centers through substitution on the cyclopropyl ring, the oxazole ring, or the carboximidamide group would necessitate an evaluation of the stereochemical requirements for activity. Biological systems are inherently chiral, and as such, enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles.

For instance, if a substituent were to be introduced on the cyclopropyl ring, the resulting diastereomers could have distinct spatial arrangements of their functional groups. One isomer might fit optimally into the target's binding site, leading to high affinity, while the other might experience steric clashes, resulting in reduced or no activity. Therefore, in the development of more complex oxazole-carboximidamide derivatives, the synthesis and biological evaluation of individual stereoisomers are essential to identify the eutomer (the more active isomer).

Correlations of Physicochemical Properties with Activity

The biological activity of oxazole-4-carboximidamide derivatives is intrinsically linked to their physicochemical properties. Understanding these correlations is fundamental to designing compounds with improved potency and drug-like characteristics. Key properties that are often considered in SAR studies include steric effects, volume of substituents, and electronic effects.

The size and shape of substituents, particularly at the 2-position of the oxazole ring, can significantly influence biological activity. The cyclopropyl group in this compound is a relatively small and rigid substituent. Its compact nature may be optimal for fitting into a specific hydrophobic pocket within the target protein.

Increasing the steric bulk at this position, for example, by replacing the cyclopropyl group with larger alkyl or aryl groups, could lead to a decrease in activity due to steric hindrance at the binding site. Conversely, in some cases, a larger substituent might be able to form additional favorable interactions, leading to an increase in potency. A systematic exploration of the size and shape of the substituent at the 2-position is therefore a key aspect of SAR studies.

The following table presents a hypothetical SAR for substitutions at the 2-position of the oxazole ring, highlighting the potential impact of steric bulk.

Compound ID Substituent at 2-position Molecular Volume (ų) Relative Activity (%)
6Methyl55.280
7Ethyl73.690
8Cyclopropyl78.5100
9Isopropyl92.085
10Phenyl129.750

Note: The data in this table is representative and intended to illustrate general SAR trends.

Introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at various positions on the oxazole scaffold can alter the pKa of the carboximidamide group, the molecule's dipole moment, and its susceptibility to metabolic degradation. For example, an EWG on the oxazole ring could lower the basicity of the amidine group, which might be unfavorable if a strong ionic interaction is required for activity. Conversely, an EDG might enhance this basicity. Quantitative structure-activity relationship (QSAR) studies often employ electronic parameters, such as Hammett constants (σ), to correlate the electronic effects of substituents with biological activity.

Molecular Mechanisms of Action and Biological Target Interactions

Interaction with Specific Enzymatic Targets

The chemical features of 2-Cyclopropyloxazole-4-carboximidamide suggest potential interactions with several classes of enzymes. The following subsections detail the inhibitory activities of compounds structurally related to this compound.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine (B1673888) pathway, responsible for the degradation of the essential amino acid tryptophan. nih.govresearchgate.net Overexpression of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, which helps cancer cells evade the immune system. mdpi.com Consequently, IDO1 has emerged as a significant target for cancer immunotherapy. mdpi.com

Carboximidamide-containing compounds have been investigated as inhibitors of IDO1. For instance, the development of radiofluorinated carboximidamides has been pursued for use as potential PET tracers for imaging IDO1-expressing tumors. nih.gov This highlights the affinity of the carboximidamide moiety for the IDO1 enzyme. While direct studies on this compound are lacking, the presence of the carboximidamide group suggests a potential for interaction with IDO1.

Cyclooxygenase (COX) enzymes, existing as two main isoforms (COX-1 and COX-2), are central to the inflammatory process through their role in the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.govnih.gov COX-2 is often upregulated at sites of inflammation and in various cancers, making it a target for anti-inflammatory and anticancer therapies. nih.govnih.gov The inhibition of COX-2 leads to a reduction in the production of prostaglandins, such as Prostaglandin E2 (PGE2), which is a key mediator of inflammation and is also implicated in tumor growth and immune evasion. semanticscholar.orgamanote.com

Certain oxazole (B20620) derivatives have been identified as COX-2 inhibitors. nih.gov The structural features of this compound, particularly the oxazole ring, suggest a potential for interaction with COX enzymes. Modulation of the COX-2/PGE2 pathway by inhibiting COX-2 can have significant therapeutic effects by reducing inflammation and suppressing tumor-associated immune escape mechanisms. semanticscholar.orgamanote.com

The Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are involved in regulating cell differentiation, proliferation, and survival in the nervous system. Dysregulation of Trk signaling, often through gene fusions, is an oncogenic driver in a variety of cancers. This has led to the development of Trk inhibitors as targeted cancer therapies.

While there is no direct evidence of this compound inhibiting Trk kinases, the diverse chemical scaffolds of known Trk inhibitors suggest that novel structures could potentially interact with the ATP-binding site of these kinases. nih.gov The development of small-molecule inhibitors targeting the kinase domain is a primary strategy for treating Trk fusion-positive cancers.

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a crucial serine/threonine kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R). These pathways are integral to the innate immune response and inflammatory processes. Overactivation of IRAK4 is implicated in various inflammatory and autoimmune diseases, as well as certain cancers, making it a promising therapeutic target.

Several classes of small molecule inhibitors have been developed to target the kinase activity of IRAK4, and these include various heterocyclic scaffolds. Although direct inhibition by this compound has not been reported, the oxazole core is a feature in some kinase inhibitors, suggesting that oxazole-containing compounds could be explored for IRAK4 inhibitory activity.

Protein synthesis is a fundamental cellular process and its inhibition can be an effective therapeutic strategy, particularly in cancer and infectious diseases. Translational elongation, a key phase of protein synthesis, involves the stepwise addition of amino acids to a growing polypeptide chain on the ribosome. This process can be targeted by small molecules that interfere with the function of the ribosome.

While there is no specific data on this compound modulating this pathway, some natural products containing complex heterocyclic systems are known to inhibit translational elongation by binding to the ribosome. The oxazole ring is a component of some natural products with effects on protein synthesis.

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of the correct amino acid to its corresponding tRNA molecule, a critical step for ensuring the fidelity of protein synthesis. The significant differences between prokaryotic and eukaryotic aaRSs have made them attractive targets for the development of antibiotics.

Inhibitors of aaRSs can act by mimicking the natural substrates (amino acid, ATP, or tRNA) or by binding to allosteric sites. While there is no literature specifically linking this compound to the inhibition of aaRSs like Leucyl-tRNA synthetase (LeuRS) or Methionyl-tRNA synthetase (MetRS), the exploration of novel chemical scaffolds for aaRS inhibition is an active area of research.

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Advanced Research Perspectives and Future Directions

Design of Next-Generation Oxazole-4-carboximidamide (B15246517) Scaffolds with Enhanced Properties

The future design of oxazole-4-carboximidamide scaffolds is centered on refining their molecular architecture to achieve superior therapeutic profiles. The core strategy involves the systematic modification of the scaffold to enhance properties such as target specificity, potency, and pharmacokinetic characteristics. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how specific structural changes influence biological activity. acs.orgyoutube.comyoutube.com

Key areas of focus for designing next-generation scaffolds include:

Modification of the 2-position substituent: While the cyclopropyl (B3062369) group in 2-Cyclopropyloxazole-4-carboximidamide is a key feature, exploring a range of other cyclic and acyclic substituents can modulate lipophilicity and steric interactions with the target protein.

Substitution on the oxazole (B20620) ring: Introducing various functional groups at the 5-position of the oxazole ring can alter the electronic properties and binding interactions of the molecule.

Derivatization of the carboximidamide group: The carboximidamide moiety is a crucial pharmacophore. Its modification, or replacement with bioisosteric equivalents like 1,2,4-oxadiazoles, can improve metabolic stability and cell permeability. researchgate.net

The goal is to create a library of compounds with diverse properties, allowing for the selection of candidates with optimal efficacy and reduced off-target effects. mdpi.com

Table 1: Influence of Substituents on the Properties of Oxazole Scaffolds

Position of SubstitutionExample SubstituentPotential Impact on Properties
2-PositionCyclopropyl, Phenyl, tert-ButylModulates lipophilicity, steric hindrance, and target binding affinity.
5-PositionMethyl, Trifluoromethyl, HalogensAlters electronic distribution, metabolic stability, and potency.
4-Position (Carboximidamide Moiety)N-alkylation, Cyclization into heterocycles (e.g., 1,2,4-oxadiazole)Affects hydrogen bonding capacity, bioavailability, and acts as a potential bioisosteric replacement. researchgate.net

Exploration of Novel Therapeutic Applications Beyond Current Research Foci

The oxazole ring is a privileged structure in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties. researchgate.netjddtonline.infoontosight.ai While current research may focus on a specific application for this compound, its core structure warrants broader investigation into new therapeutic areas.

Future research could explore its potential in treating:

Neurodegenerative Diseases: The ability of small molecules to cross the blood-brain barrier is critical. Optimizing the oxazole-4-carboximidamide scaffold for central nervous system penetration could open avenues for treating diseases like Alzheimer's or Parkinson's.

Metabolic Disorders: Targeting enzymes and receptors involved in metabolic pathways is a key strategy for managing conditions like diabetes and obesity. The versatility of the oxazole scaffold makes it a candidate for developing novel modulators of these targets. researchgate.net

Rare and Neglected Diseases: The development of drugs for rare diseases is often hampered by economic factors. The efficient synthesis and diverse biological potential of oxazole derivatives could make them attractive starting points for such programs. ijpsonline.com

The broad bioactivity of related heterocyclic compounds suggests that a systematic screening of this compound and its analogs against a wide range of biological targets is a worthwhile endeavor. researchgate.netnih.gov

Development of Advanced Computational Models for Predictive Analysis and Optimization

Computer-aided drug design (CADD) is an indispensable tool for accelerating the discovery and optimization of new drug candidates. frontiersin.orgnih.gov For the this compound scaffold, advanced computational models can provide deep insights into its behavior at a molecular level, guiding the design of more effective analogs.

Key computational approaches include:

Molecular Docking: These simulations predict how different derivatives of the oxazole-4-carboximidamide scaffold bind to the active site of a specific biological target. This helps in understanding the key interactions responsible for its activity and in designing modifications to enhance binding affinity. openmedicinalchemistryjournal.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the potency of newly designed molecules before they are synthesized.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between a ligand and its target protein over time, confirming the stability of the binding mode predicted by docking studies. rsc.org

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to prioritize candidates with favorable drug-like characteristics early in the development process. researchgate.net

These predictive models reduce the time and cost associated with drug development by focusing laboratory efforts on the most promising candidates. nih.gov

Integration of Synthetic and Biological Research for Streamlined Compound Development

The efficient development of novel therapeutic agents from scaffolds like this compound relies on a strong synergy between synthetic chemistry and biological research. nih.govresearchgate.net This integrated approach creates a feedback loop that streamlines the entire drug discovery process.

The workflow of this integrated model is as follows:

Design and Synthesis: Medicinal chemists, often guided by computational models, design and synthesize novel analogs of the lead compound. researchgate.net This involves developing efficient and scalable synthetic routes. ijpsonline.comnih.gov

Biological Evaluation: Biologists then test these new compounds in a battery of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action.

Data Analysis and Feedback: The results from the biological evaluation are analyzed to expand the structure-activity relationship (SAR) data. This information is then fed back to the chemists and computational modelers. youtube.com

Iterative Optimization: Based on the new data, the next generation of compounds is designed and synthesized, leading to an iterative cycle of optimization until a candidate with the desired therapeutic profile is identified.

This collaborative approach ensures that research efforts are constantly informed by empirical data, leading to a more rational and efficient path toward new drug candidates. antheia.bio

Investigation of Analogous Heterocyclic Carboximidamides for Comparative Studies

To fully understand the therapeutic potential of the this compound scaffold, it is valuable to conduct comparative studies with analogous heterocyclic systems. Isosteric replacement, where the oxazole ring is substituted with other five-membered heterocycles like thiazole (B1198619) or imidazole (B134444), can reveal important insights into the role of the heteroatoms in biological activity. researchgate.netnih.gov

These comparative studies can help determine:

The influence of the heteroatoms: Comparing an oxazole (containing oxygen and nitrogen) with a thiazole (sulfur and nitrogen) and an imidazole (two nitrogens) can elucidate the importance of specific heteroatoms for binding and activity. doi.orgresearchgate.net

Differences in physicochemical properties: The choice of heterocycle affects properties like pKa, hydrogen bonding capability, and metabolic stability, which in turn influence the pharmacokinetic profile of the compound.

Novelty and patentability: Exploring different heterocyclic cores can lead to the discovery of novel chemical entities with distinct biological profiles and intellectual property potential.

Table 2: Comparative Properties of Analogous Heterocyclic Scaffolds

HeterocycleKey FeaturesCommonly Associated Biological Activities
OxazoleContains one oxygen and one nitrogen atom. Acts as a hydrogen bond acceptor.Anticancer, anti-inflammatory, antimicrobial, antiviral. researchgate.netdoi.org
ThiazoleContains one sulfur and one nitrogen atom. Generally more aromatic than oxazole.Antimicrobial, anticancer, antidiabetic. researchgate.net
ImidazoleContains two nitrogen atoms. Can act as both a hydrogen bond donor and acceptor.Antifungal, antiparasitic, anti-HIV. doi.orgresearchgate.net

By systematically investigating these analogous scaffolds, researchers can build a comprehensive understanding of the structural requirements for activity and develop a diverse portfolio of compounds for various therapeutic applications. nih.govnih.gov

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 2-Cyclopropyloxazole-4-carboximidamide?

Methodological Answer: Synthesis optimization should focus on cyclopropane ring formation and oxazole-carboximidamide coupling. Key steps include:

  • Cyclopropane Introduction: Use transition-metal-catalyzed cyclopropanation (e.g., Simmons-Smith reaction) with precise stoichiometric control to minimize byproducts .
  • Oxazole-Carboximidamide Coupling: Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres to enhance reaction efficiency.
  • Purification: Utilize preparative HPLC with C18 columns (gradient elution: acetonitrile/water + 0.1% formic acid) to isolate high-purity product .

Table 1: Hypothetical Optimization Results (Illustrative Data)

Reaction ConditionYield (%)Purity (%)
Room temperature, 24h4585
60°C, 12h (N₂ atmosphere)7895
Catalytic Pd(OAc)₂8297

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and computational methods:

  • NMR Spectroscopy: Compare experimental 1^1H/13^{13}C NMR shifts with predicted values from density functional theory (DFT) calculations .
  • Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺) using high-resolution ESI-MS.
  • X-ray Crystallography: Resolve crystal structures to verify cyclopropyl and oxazole ring geometries (if crystalline form is obtainable).

Advanced Research Questions

Q. What experimental designs are suitable for investigating the bioactivity of this compound in enzymatic assays?

Methodological Answer: Adopt a multi-tiered approach:

  • Target Selection: Prioritize enzymes with structural homology to known oxazole-binding proteins (e.g., kinases or cytochrome P450 isoforms) using PubMed-based literature mining .
  • Assay Conditions: Use fluorescence polarization assays with ATP-competitive probes for kinase inhibition studies. Include negative controls (e.g., DMSO vehicle) to isolate compound-specific effects.
  • Data Analysis: Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values and assess dose-response relationships.

Table 2: Hypothetical Enzymatic Inhibition Data (Illustrative)

Enzyme TargetIC₅₀ (µM)Selectivity Index
Kinase A0.812.5
Cytochrome P450 3A425.30.3

Q. How should researchers address contradictions in reported cytotoxicity data for oxazole-carboximidamide derivatives?

Methodological Answer: Resolve discrepancies through:

  • Reproducibility Checks: Replicate experiments using standardized cell lines (e.g., HEK293 or HepG2) and MTT assay protocols .
  • Meta-Analysis: Aggregate data from PubMed-indexed studies (search terms: "oxazole-carboximidamide cytotoxicity") to identify trends or confounding variables (e.g., solvent effects) .
  • Mechanistic Profiling: Perform transcriptomic analysis (RNA-seq) to differentiate apoptosis-driven toxicity from off-target effects.

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: Follow guidelines for structurally related oxazole derivatives :

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Conduct experiments in fume hoods to prevent inhalation exposure.
  • Spill Management: Neutralize spills with activated carbon and dispose of waste via EPA-approved hazardous chemical protocols.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.